molecular formula C41H66O13 B2986212 3-Ara-28-Glu Hederagenin CAS No. 39524-13-5

3-Ara-28-Glu Hederagenin

Cat. No.: B2986212
CAS No.: 39524-13-5
M. Wt: 767.0 g/mol
InChI Key: UCVNVSOIAFGLPL-UUWFFIQNSA-N
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Description

3-Ara-28-Glu Hederagenin is a natural pentacyclic triterpenoid compound derived from hederagenin. It is characterized by the presence of arabinose and glucose sugar moieties attached to the hederagenin backbone. This compound is found in various medicinal plants and has been studied for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ara-28-Glu Hederagenin typically involves the glycosylation of hederagenin with arabinose and glucose. The reaction conditions often include the use of glycosyl donors and catalysts to facilitate the attachment of the sugar moieties to the hederagenin structure. Common reagents used in these reactions include glycosyl halides and Lewis acids as catalysts.

Industrial Production Methods

Industrial production of this compound involves the extraction of hederagenin from plant sources, followed by chemical modification to attach the arabinose and glucose units. The process includes purification steps to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ara-28-Glu Hederagenin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the carbonyl groups in the structure.

    Substitution: Substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-Ara-28-Glu Hederagenin has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various derivatives with enhanced biological activities.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: It has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases.

    Industry: The compound is utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-Ara-28-Glu Hederagenin involves its interaction with various molecular targets and pathways. It exerts its effects by:

    Inhibiting Proliferation: The compound inhibits the proliferation of cancer cells by targeting signaling pathways such as PI3K/AKT and NF-κB.

    Inducing Apoptosis: It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

    Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

3-Ara-28-Glu Hederagenin is unique due to its specific sugar moieties and the resulting pharmacological activities. Similar compounds include:

    Hederagenin: The parent compound without the sugar modifications.

    Glycosylated Hederagenin Derivatives: Other derivatives with different sugar units attached.

    Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities.

These similar compounds share some pharmacological properties but differ in their specific activities and applications due to structural variations.

Properties

CAS No.

39524-13-5

Molecular Formula

C41H66O13

Molecular Weight

767.0 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(50)54-34-32(49)30(47)29(46)24(18-42)52-34)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(53-33-31(48)28(45)23(44)19-51-33)38(4,20-43)25(37)9-12-40(26,39)6/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1

InChI Key

UCVNVSOIAFGLPL-UUWFFIQNSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

solubility

not available

Origin of Product

United States

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